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molecular formula CH3NO3S2 B8627716 N-sulfinylmethanesulfonamide CAS No. 40866-96-4

N-sulfinylmethanesulfonamide

Cat. No. B8627716
M. Wt: 141.17 g/mol
InChI Key: UJXGJRIREDZEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04734407

Procedure details

51.6 g (0.365 mole) of N-sulphinylmethanesulphonamide in 50 ml of benzene are added to a solution of 60 g (0.298 mole) of methyl 3-sulphinylamino-4-methylbenzoate in 200 ml of benzene at room temperature under argon. Thereafter, 24.9 g (0.315 mole) of pyridine, dissolved in 75 ml of benzene, are added in portions to the reaction mixture, while cooling with ice. The mixture is subsequently stirred at 0° C. for 10 minutes and then heated under reflux for 45 hours. After cooling, the benzene and pyridine are distilled off in vacuo, the oil which remains is poured into 150 ml of water and the mixture is acidified to pH 4 with 2N HCl. A brown solid thereby forms from the oil, and is extracted with chloroform. The chloroform extracts are washed with water, dried over MgSO4 and concentrated to dryness. The oil which remains crystallizes to a brown-yellow material by adding n-hexane, and the material is filtered off with suction and washed with n-hexane.
Quantity
51.6 g
Type
reactant
Reaction Step One
Name
methyl 3-sulphinylamino-4-methylbenzoate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=NS(C)(=O)=O)=O.[S:8](=[N:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:14]([O:16][CH3:17])=[O:15])=O.N1C=CC=CC=1>C1C=CC=CC=1>[N:10]1[S:8][CH:21]=[C:20]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=12

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
S(=O)=NS(=O)(=O)C
Name
methyl 3-sulphinylamino-4-methylbenzoate
Quantity
60 g
Type
reactant
Smiles
S(=O)=NC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
24.9 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in portions to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 hours
Duration
45 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the benzene and pyridine are distilled off in vacuo
ADDITION
Type
ADDITION
Details
the oil which remains is poured into 150 ml of water
EXTRACTION
Type
EXTRACTION
Details
A brown solid thereby forms from the oil, and is extracted with chloroform
WASH
Type
WASH
Details
The chloroform extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The oil which remains crystallizes to a brown-yellow material
ADDITION
Type
ADDITION
Details
by adding n-hexane
FILTRATION
Type
FILTRATION
Details
the material is filtered off with suction
WASH
Type
WASH
Details
washed with n-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N=1SC=C2C1C=C(C=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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